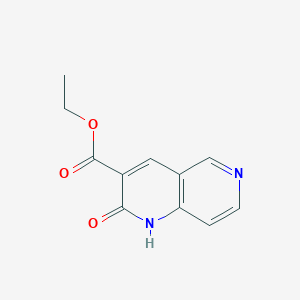
Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate is a synthetic compound with a unique structure that includes an imidazole ring and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate typically involves the reaction of (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions can occur at the imidazole ring or the dimethylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole ring, similar in structure to Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate.
Imidazole: A simple aromatic ring compound that forms the core structure of this compound.
Dimethylaminoethanol: A compound with a dimethylamino group, similar to the one present in this compound.
Uniqueness: this compound is unique due to the combination of the imidazole ring and the dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
IUPAC Name |
sodium;(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.Na/c1-11(2)7(8(12)13)3-6-4-9-5-10-6;/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13);/q;+1/p-1/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRTGQHUABDQ-FJXQXJEOSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B8146992.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)

